Methylnaltrexone bromide is derived from naltrexone, which itself is an opioid antagonist. It falls under the category of quaternary ammonium compounds, which restrict its ability to cross the blood-brain barrier, thus allowing it to selectively target peripheral opioid receptors in the gastrointestinal tract .
The synthesis of methylnaltrexone bromide involves several methods, primarily focusing on the methylation of naltrexone. One notable approach includes:
The molecular structure of methylnaltrexone bromide features a complex arrangement typical of morphinan derivatives:
Methylnaltrexone bromide participates in various chemical reactions primarily related to its synthesis and degradation:
Methylnaltrexone bromide functions primarily as a selective antagonist at mu-opioid receptors located in peripheral tissues such as the gastrointestinal tract:
Methylnaltrexone bromide possesses distinct physical and chemical properties:
Methylnaltrexone bromide has significant clinical applications:
(17S)-Methylnaltrexone bromide is a quaternary ammonium derivative of naltrexone with the systematic name (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one bromide. Its molecular formula is C₂₁H₂₆BrNO₄, with a molecular weight of 436.3 g/mol [1] [6]. The compound features a critical quaternary nitrogen atom at the 17-position, where a methyl group is appended, conferring permanent positive charge. This charge restricts blood-brain barrier permeability, enabling peripheral μ-opioid receptor antagonism [6] [9].
Stereochemically, the (17S) designation indicates an S-configuration at the quaternary nitrogen center. The fused hexacyclic structure includes a benzofuro[3,2-e]isoquinoline core with defined stereocenters at C-4R, C-4aS, C-7aR, and C-12bS. The cyclopropylmethyl moiety attached to N-17 enhances receptor affinity and metabolic stability [6] [9].
Table 1: Key Structural Features of (17S)-Methylnaltrexone Bromide
Feature | Description |
---|---|
Molecular Formula | C₂₁H₂₆BrNO₄ |
Molecular Weight | 436.3 g/mol |
Quaternary Nitrogen | N⁺-CH₃ at position 17 (S-configuration) |
Core Structure | Hexacyclic benzofuro[3,2-e]isoquinoline |
Stereocenters | 4R, 4aS, 7aR, 12bS |
Key Functional Groups | Ketone (C-7), Phenolic OH (C-3), Allylic OH (C-14) |
The synthesis of (17S)-methylnaltrexone bromide centers on N-alkylation of the tertiary amine in naltrexone free base. Industrial routes employ hydroxy group protection to prevent O-alkylation byproducts:
Reaction yields range from 35–65%, influenced by solvent selection and stoichiometry. Critical impurities include O-methylated products (e.g., 3-O-methylnaltrexone) and residual solvents, controlled via crystallization and vacuum drying [7].
(17S)-Methylnaltrexone bromide displays polymorphism and solvate formation, impacting pharmaceutical properties. Patent US9879024B2 discloses multiple crystalline forms:
Spectroscopic signatures include:
Table 2: Crystallographic Properties of Polymorphs
Form | Solvent System | PXRD Peaks (2θ) | Thermal Behavior |
---|---|---|---|
Anhydrous A | Ethanol/water | 8.7°, 13.1°, 17.5° | Stable to 150°C, no desolvation |
Methanolate | Methanol | 7.2°, 10.8°, 15.3° | Desolvation at 80–100°C |
Hydrate B | Water/IPA* | 9.4°, 14.7°, 19.2° | Dehydration at 50–70°C |
*IPA: Isopropyl alcohol [2] [5] [8]
Stability challenges arise from degradation pathways:
Stabilization strategies include:
Accelerated stability studies (40°C/75% RH) show optimized formulations retain >95% potency for 24 months. Key degradation products include N-demethylated analogs and cyclopropane-opened aldehydes, monitored via HPLC-UV at 280 nm [4].
Table 3: Stability Profile Under Different Formulation Conditions
Formulation | Additives | Storage Conditions | Degradation (24 Months) |
---|---|---|---|
Lyophilized powder | Mannitol, EDTA | 25°C/60% RH | ≤0.8% |
Lipophilic stearate | None | 30°C/65% RH | ≤0.4% |
Aqueous solution | Citrate buffer, ascorbic acid | 5°C (refrigerated) | ≤1.2% |
Unbuffered solution | None | 25°C/light exposure | ≥15.3% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7